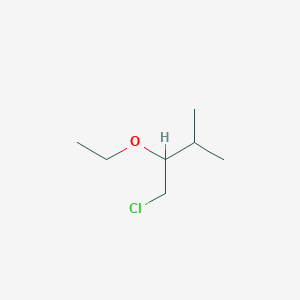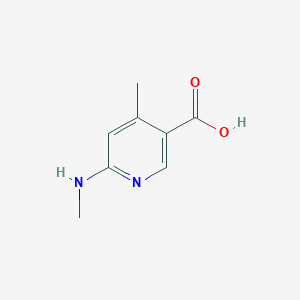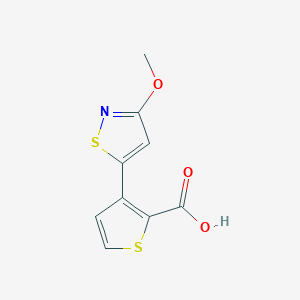![molecular formula C8H5N3O4 B13174290 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O4. This compound is part of the imidazo[1,2-A]pyridine family, known for its diverse applications in organic synthesis and pharmaceutical chemistry . The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid typically involves the nitration of imidazo[1,2-A]pyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromopyruvic acid in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in dimethylformamide (DMF) at elevated temperatures (around 120°C) . This reaction yields the desired nitroimidazo[1,2-A]pyridine derivative, which can be further oxidized to form the carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Aminoimidazo[1,2-A]pyridine derivatives: from reduction reactions.
Alcohol derivatives: from the reduction of the carboxylic acid group.
Substituted imidazo[1,2-A]pyridine derivatives: from nucleophilic substitution reactions.
科学研究应用
8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Derivatives of this compound have shown potential as antituberculosis agents.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . The nitro group plays a crucial role in the compound’s reactivity, facilitating interactions with biological molecules.
相似化合物的比较
- Imidazo[1,2-A]pyridine-2-carboxylic acid
- 8-Hydroxyimidazo[1,2-A]pyridine-3-carboxylic acid
- 2-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid
Comparison: 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and has shown promising antimicrobial properties .
属性
分子式 |
C8H5N3O4 |
|---|---|
分子量 |
207.14 g/mol |
IUPAC 名称 |
8-nitroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-4-9-7-5(11(14)15)2-1-3-10(6)7/h1-4H,(H,12,13) |
InChI 键 |
JOOYBOOIIWDHRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


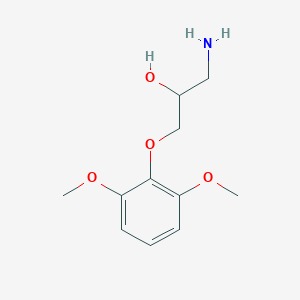
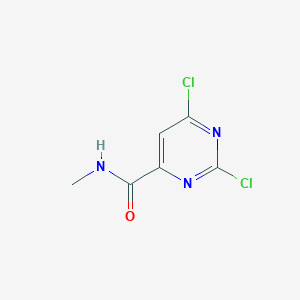
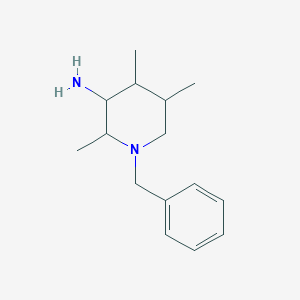
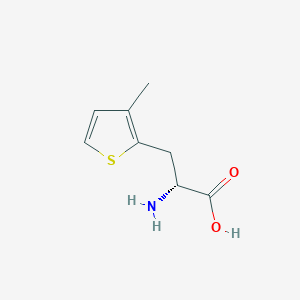
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
